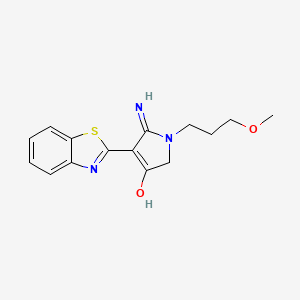

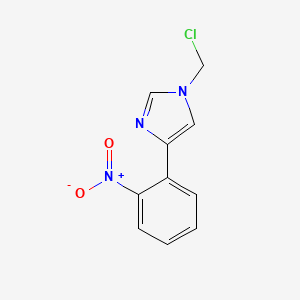

![molecular formula C16H12F3NO4S B2501273 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid CAS No. 379729-52-9](/img/structure/B2501273.png)

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid, is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound . For instance, the study of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a related molecule, indicates that such compounds are significant in the context of optoelectronic applications, particularly in dye-sensitized solar cells (DSSC) .

Synthesis Analysis

While the exact synthesis of 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid is not detailed in the provided papers, similar compounds have been synthesized through various organic chemistry techniques. For example, a novel acrylic acid derivative was synthesized via acid hydrolysis of a precursor compound in glacial acetic acid, as reported in one of the studies . This suggests that the synthesis of the compound of interest might also involve multi-step organic reactions, possibly including hydrolysis, amidation, or sulfonation, given the presence of a sulfamoyl group in its structure.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques are crucial for establishing the structure of complex organic molecules. Additionally, computational methods like Density Functional Theory (DFT) have been employed to study the electronic structure and properties of similar molecules . Such analyses can provide valuable information about the molecular orbitals, energy gaps, and potential reactivity of the compound.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid specifically. However, acrylic acid derivatives are known to participate in various chemical reactions, including polymerization and addition reactions, due to the presence of the reactive double bond in the acrylic moiety . The substitution on the aromatic rings and the presence of functional groups like the trifluoromethyl and sulfamoyl may influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using computational chemistry methods. For instance, properties such as dipole moment, polarizability, hyperpolarizability, refractive index, and dielectric constant have been calculated for 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid . These properties are indicative of the compound's suitability for nonlinear optical materials. The solubility of related compounds in various solvents has also been investigated, which is critical for process design in industrial applications . The presence of the trifluoromethyl group in the compound of interest suggests that it might exhibit unique solubility and stability characteristics due to the electron-withdrawing nature of the fluorine atoms.

Aplicaciones Científicas De Investigación

Optoelectronic Properties

Studies have shown that certain derivatives of acrylic acid exhibit promising optoelectronic properties. For instance, the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a derivative with a similar structure, has been extensively studied for its structural, optoelectronic, and thermodynamic properties. This compound has shown potential as a nonlinear optical material due to its significant dipole moment, polarizability, and hyperpolarizability, making it an important dye used in dye-sensitized solar cells (DSSCs) (C. Fonkem et al., 2019).

Luminescence and Polymer Science

In the field of luminescence and polymer science, terbium-doped poly(acrylic acid) containing certain ligands has been synthesized, showcasing enhanced luminescence properties due to the coordination between the dopant cations and the carboxylate anions. This demonstrates the potential of acrylic acid derivatives in creating advanced luminescent materials (M. Flores et al., 2006).

High-Tech Applications and Polymerization

Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are pivotal in the synthesis of copolymers and terpolymers, drawing attention for their low toxicity and versatility in high-tech applications. These materials have been utilized in a wide range of fields, including lithography, polymer electrolyte membranes for fuel cells, and lithium-ion batteries, highlighting the significant potential of trifluoromethyl acrylic acid derivatives in advanced material science (Y. Patil & B. Améduri, 2013).

Anticancer Research

Cinnamic acid derivatives, which share a functional relationship with acrylic acid derivatives, have been under research for their anticancer properties. These compounds, through their chemical structure, offer multiple reactive sites for modifications, leading to various synthetic antitumor agents. The anticancer potential of cinnamic acid derivatives remains a significant area of interest, showcasing the broader applicability of acrylic acid derivatives in medicinal chemistry (P. De et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-13(10-12)20-25(23,24)14-7-4-11(5-8-14)6-9-15(21)22/h1-10,20H,(H,21,22)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEATXHGLJMWIR-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

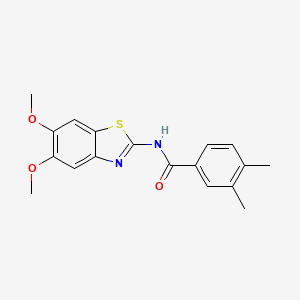

![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)

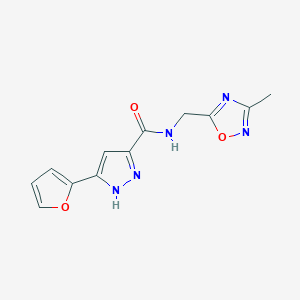

![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)

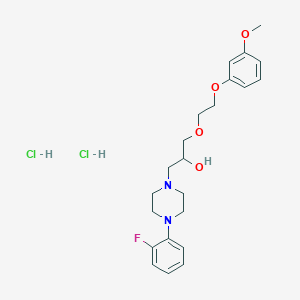

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)

![N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2501209.png)

![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)